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Compound of Interest

Compound Name: (S)-(+)-1-Phenyl-1,2-ethanediol

Cat. No.: B126086

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the
chiral compound (S)-(+)-1-Phenyl-1,2-ethanediol. The information presented herein is
intended to support research and development activities by offering detailed spectroscopic
characterization, standardized experimental protocols, and a logical workflow for analysis.

Core Spectroscopic Data

The following sections summarize the nuclear magnetic resonance (NMR), infrared (IR), and
mass spectrometry (MS) data for (S)-(+)-1-Phenyl-1,2-ethanediol.

'H Nuclear Magnetic Resonance (NMR) Spectroscopy

The *H NMR spectrum of (S)-(+)-1-Phenyl-1,2-ethanediol provides characteristic signals
corresponding to the distinct proton environments in the molecule.
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Chemical Shift (8)

Multiplicity Integration Assignment
Ppm
~7.35 Multiplet 5H Aromatic (CeH5s)
~4.75 Doublet of Doublets 1H Methine (CH-OH)
~3.70 Doublet of Doublets 1H Methylene (CH2-OH)
~3.55 Doublet of Doublets 1H Methylene (CH2-OH)
Variable Broad Singlet 2H Hydroxyl (OH)

Note: Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm. The exact

chemical shifts and coupling constants can be solvent-dependent.

13C Nuclear Magnetic Resonance (NMR) Spectroscopy

The 13C NMR spectrum confirms the carbon framework of the molecule.[1][2][3][4]

Chemical Shift (8) ppm

Assighment

~140.5 Aromatic (Quaternary C)[2]
~128.5 Aromatic (CH)[2]

~127.9 Aromatic (CH)[2]

~126.1 Aromatic (CH)[2]

~74.7 Methine (CH-OH)[2]

~68.0 Methylene (CH2-OH)[2]

Note: The spectrum is typically recorded in a deuterated solvent such as CDCls, and chemical

shifts are referenced to the solvent peak.

Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of key functional groups.[5]
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Wavenumber (cm~?) Intensity Assignment

~3200-3500 Strong, Broad O-H Stretch (Alcohol)
~3000-3100 Medium C-H Stretch (Aromatic)
~2850-3000 Medium C-H Stretch (Aliphatic)
~1600, ~1490, ~1450 Medium to Weak C=C Stretch (Aromatic Ring)
~1000-1250 Strong C-0O Stretch (Alcohol)

C-H Bend (Aromatic,

~690-770 Strong )
Monosubstituted)

Note: The spectrum of the solid is often obtained using a KBr pellet or as a Nujol mull.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) provides information about the molecular weight
and fragmentation pattern.[6][7]

Mass-to-Charge Ratio

Relative Intensity (%) Assignment
(m/z)
138 <5 [M]* (Molecular lon)
107 100 [M - CH20H]*
79 ~90 [CeH7]*
77 ~65 [CeHs]*

Note: The fragmentation pattern is characterized by the facile loss of the hydroxymethyl group.

Experimental Protocols

The following are generalized protocols for the acquisition of the spectroscopic data presented
above.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Dissolve 5-10 mg of (S)-(+)-1-Phenyl-1,2-ethanediol in approximately
0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCIs, DMSO-ds) in a 5 mm NMR tube.
Ensure the sample is fully dissolved.

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

IH NMR Acquisition:

o Tune and shim the instrument to optimize the magnetic field homogeneity.

o Acquire a one-dimensional *H NMR spectrum with a sufficient number of scans to achieve
a good signal-to-noise ratio.

o Typical parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds.

13C NMR Acquisition:

o Acquire a proton-decoupled 13C NMR spectrum.

o A greater number of scans will be required compared to *H NMR due to the lower natural
abundance of 13C.

o Employ a standard pulse program with a relaxation delay appropriate for the molecule.

Data Processing:

o Apply Fourier transformation to the acquired free induction decay (FID).

o Phase the spectrum and perform baseline correction.

o Calibrate the chemical shift scale using the residual solvent peak or an internal standard
(e.g., TMS).

o Integrate the peaks in the *H NMR spectrum.

Infrared (IR) Spectroscopy
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o Sample Preparation (KBr Pellet Method):

o Thoroughly grind 1-2 mg of (S)-(+)-1-Phenyl-1,2-ethanediol with approximately 100-200
mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle.

o Transfer the mixture to a pellet press and apply pressure to form a transparent or
translucent pellet.

¢ Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

o Data Acquisition:

[¢]

Record a background spectrum of the empty sample compartment.

[e]

Place the KBr pellet in the sample holder.

o

Acquire the sample spectrum over the desired wavenumber range (typically 4000-400
cm™1).

o

The final spectrum is reported in terms of transmittance or absorbance.

Mass Spectrometry (MS)

o Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,
typically via a direct insertion probe or through a gas chromatograph (GC-MS). For GC-MS,
dissolve the sample in a volatile organic solvent.

« lonization: Employ electron ionization (EI) at a standard energy of 70 eV.

e Mass Analysis: Scan a suitable mass-to-charge (m/z) range to detect the molecular ion and
expected fragment ions.

» Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to aid in
structure elucidation. The relative intensities of the peaks are normalized to the most
abundant peak (the base peak).

Visualization of Analytical Workflow
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The following diagram illustrates a typical workflow for the spectroscopic analysis of a chiral
organic compound.

Workflow for Spectroscopic Analysis of (S)-(+)-1-Phenyl-1,2-ethanediol
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Caption: Spectroscopic analysis workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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